1-Methyl-1,4-diazaspiro[5.5]undecane is a bicyclic compound characterized by a spiro structure that incorporates two nitrogen atoms within its framework. This compound belongs to the class of diazaspiro compounds, notable for their unique three-dimensional architectures and potential biological activities. The presence of the methyl group at the first position and the two nitrogen atoms at the first and fourth positions contribute to its distinctive chemical properties and reactivity. Its structural formula can be represented as .
1-Methyl-1,4-diazaspiro[5.5]undecane is classified under heterocyclic compounds due to the inclusion of nitrogen atoms in its ring structure. It has been identified in various chemical databases, including PubChem and scientific vendor platforms, which acknowledge its existence primarily for identification and safety data . This compound is often utilized in pharmaceutical synthesis because of its potential bioactivity.
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane can be achieved through several methodologies. Common approaches include:
The synthesis typically requires specific reagents such as alkyl halides and nitrogen sources. For instance, a common synthetic route involves starting from 1,4-diaminobutane, which can undergo cyclization with suitable carbonyl compounds to form the diazaspiro framework .
The molecular structure of 1-Methyl-1,4-diazaspiro[5.5]undecane features a spirocyclic arrangement with two nitrogen atoms located at positions one and four. This unique configuration contributes to its chemical behavior and interaction with biological targets.
1-Methyl-1,4-diazaspiro[5.5]undecane participates in various chemical reactions typical of nitrogen-containing heterocycles. Notable reactions include:
The reactivity of 1-Methyl-1,4-diazaspiro[5.5]undecane is influenced by the electron-donating nature of the nitrogen atoms, which can stabilize positive charges during reaction mechanisms .
The mechanism of action for 1-Methyl-1,4-diazaspiro[5.5]undecane primarily involves its interaction with biological targets such as receptors and enzymes. The binding affinity is influenced by the presence of substituents on the diazaspiro core.
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems . For example, studies have shown that specific substitutions at position nine enhance binding affinities for certain receptors.
Relevant data indicate that the compound's stability and reactivity are crucial for its applications in medicinal chemistry .
1-Methyl-1,4-diazaspiro[5.5]undecane has several scientific uses:
Spirocyclic nitrogen heterocycles represent a privileged structural class in medicinal chemistry due to their three-dimensional complexity and conformational restriction. These architectures exhibit reduced molecular planarity compared to flat heterocyclic systems, enhancing their ability to interact with biomolecular targets through defined spatial orientations. The spiro junction—a single atom shared between two rings—imposes significant steric constraints that limit conformational flexibility, potentially improving target selectivity and reducing off-target effects . This rigidity also contributes to enhanced metabolic stability by protecting labile functional groups from enzymatic degradation. Additionally, spirocyclic systems often exhibit improved solubility profiles compared to linear analogues, as their folded structures disrupt crystal packing efficiency, thereby facilitating better bioavailability. The incorporation of nitrogen atoms within these frameworks further augments their drug-likeness by enabling hydrogen bonding and ionic interactions with biological targets, making them indispensable in the design of CNS-active compounds, enzyme inhibitors, and receptor modulators [6].
The 1,4-diazaspiro[5.5]undecane system is a structurally distinct bicyclic framework comprising two piperidine rings connected through a spiro carbon atom, forming a bridged [5.5] ring system. This scaffold features two nitrogen atoms at positions 1 and 4, which serve as versatile handles for functionalization and salt formation. The quaternary spiro center creates perpendicular ring orientations, generating a well-defined three-dimensional structure that can precisely position pharmacophoric elements in vector space [5]. The 1-methyl derivative specifically introduces an asymmetric center at the methylated nitrogen, influencing the molecule’s overall electronic distribution and steric profile. This methylation reduces the basicity of the adjacent nitrogen while maintaining water solubility through salt formation capabilities [6]. The scaffold’s semi-rigid structure allows moderate flexibility, enabling adaptation to binding pockets without excessive entropy loss upon target engagement. These properties make it particularly valuable for targeting deep, constrained enzyme active sites—such as acetyl-CoA carboxylase (ACC) and lysine-specific demethylase 1 (LSD1)—where conventional planar heterocycles exhibit suboptimal binding [1].
Diazaspiro scaffolds emerged as significant pharmacophores in the late 20th century, with accelerated interest following the discovery of their natural occurrence in alkaloids like histrionicotoxin. Early synthetic efforts focused on 1,7-diazaspiro[4.5] systems, but the limited ring size constrained their versatility. The evolution to [5.5] systems addressed these limitations by providing greater spatial separation between functional groups . By the early 2000s, Pfizer’s work on 1,9-diazaspiro[5.5]undecan-2-ones as ACC inhibitors for obesity treatment marked a watershed moment, demonstrating nanomolar enzymatic inhibition (IC~50~ = 3.4 nM for ACC1) and significant in vivo efficacy in rat models [1]. Concurrently, research into 1,4-diazaspiro[5.5]undecanes revealed their potential as GABA~A~ receptor antagonists and neuropeptide Y (NPY) antagonists, expanding applications into CNS disorders and metabolic diseases . The introduction of the 1-methyl group represented a strategic advancement to fine-tune physicochemical properties, reducing logP while maintaining blood-brain barrier permeability. Patent landscapes from 2015–2020 show exponential growth in diazaspiro[5.5] claims, particularly for oncology and neurology indications, underscoring the scaffold’s sustained relevance in modern drug discovery [5] [7].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8